molecular formula C22H16N6OS2 B2990517 6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one CAS No. 439120-63-5

6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B2990517
CAS No.: 439120-63-5
M. Wt: 444.53
InChI Key: LYPXORNGAYJKHZ-UHFFFAOYSA-N
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Description

The compound 6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic molecule with a complex fused-ring architecture. Its structure comprises:

  • A pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a thienyl group bearing a 2,5-dimethylpyrrole substituent.
  • A thiazolo[3,2-a]pyrimidin-5-one moiety fused at position 6 of the pyrazolo[1,5-a]pyrimidine system.

Properties

IUPAC Name

6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS2/c1-13-3-4-14(2)27(13)18-6-9-30-20(18)16-11-19-23-7-5-17(28(19)25-16)15-12-24-22-26(21(15)29)8-10-31-22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXORNGAYJKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)C=CS6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N5O2S2
  • CAS Number : 439108-96-0
  • Molecular Weight : 423.57 g/mol

Biological Activity Overview

This compound has been investigated primarily for its activity against various kinases and its potential as an anticancer agent. The following sections detail specific biological activities and mechanisms.

Anticancer Activity

Research has indicated that compounds similar to this structure exhibit significant inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML). The inhibition of FLT3 is crucial as mutations in this kinase are associated with poor prognosis in AML patients.

Key Findings :

  • Inhibitory potency against FLT3 mutations was observed with IC50 values in the nanomolar range for related compounds, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance activity against resistant strains of cancer cells .

The mechanism through which this compound exerts its effects involves the inhibition of kinase activity. The structural features of the compound allow it to bind effectively to the ATP-binding site of FLT3, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
34fFLT3-ITD4
34fFLT3-D835Y1
Related CompoundCDK2/E>20

Note: IC50 values represent the concentration required to inhibit 50% of the target kinase activity.

Case Study 1: Efficacy in AML Models

A recent study evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in AML models. The compounds demonstrated significant antiproliferative effects on cell lines harboring FLT3 mutations. The study highlighted that derivatives with additional substituents at specific positions exhibited enhanced potency compared to unsubstituted analogs .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various pyrazolo[1,5-a]pyrimidine derivatives. It was found that modifications at the thienyl and pyrrol moieties significantly influenced biological activity. For instance, the introduction of methyl groups at specific positions led to increased binding affinity for FLT3, suggesting a pathway for optimizing therapeutic agents targeting this kinase .

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: Replacement of the thiazolo[3,2-a]pyrimidinone with triazolo systems (e.g., ) shifts activity toward enzyme inhibition (e.g., xanthine oxidase).

Comparison with Analogues :

  • describes formylation and acetylation reactions for pyrazolo-pyrimidines, suggesting similar derivatization strategies for the target compound .
  • highlights the use of hydrazonoyl chlorides for antiproliferative thiadiazole derivatives, a route adaptable for thiazolo-pyrimidinones .

Q & A

Q. How to design a scalable synthesis protocol for academic labs?

  • Methodological Answer : Prioritize one-pot reactions (e.g., ) to reduce purification steps and use cost-effective catalysts (e.g., acetic acid). For scale-up, ensure solvent recovery (e.g., methanol distillation) and replace hazardous reagents (e.g., formalin) with greener alternatives .

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